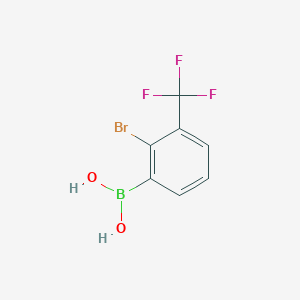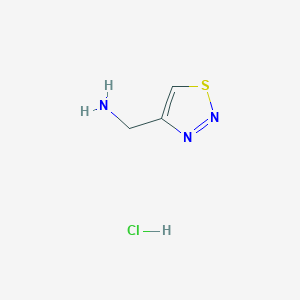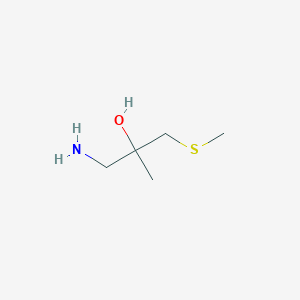
2-Bromo-3-trifluoromethylphenylboronic acid
Overview
Description
2-Bromo-3-trifluoromethylphenylboronic acid is a chemical compound with the CAS Number: 1451393-48-8 . It has a molecular weight of 268.83 and its IUPAC name is 2-bromo-3-(trifluoromethyl)phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-trifluoromethylphenylboronic acid is 1S/C7H5BBrF3O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and trifluoromethyl groups on the phenyl ring and the presence of a boronic acid group.Physical And Chemical Properties Analysis
2-Bromo-3-trifluoromethylphenylboronic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Metabolism and Toxicity Studies
2-Bromo-3-trifluoromethylphenylboronic acid is a chemical compound with various applications in scientific research. One significant application is in the study of the metabolism and toxicity of volatile substances like halothane, a potent anesthetic. Research has identified metabolites and decomposition products of halothane, such as trifluoroacetic acid and bromide, which have a protracted excretion rate. Understanding these metabolites is crucial for assessing the potential hepatotoxicity of halothane and other related substances (Rehder et al., 1967).
Environmental Monitoring
The compound is also involved in environmental health studies, particularly in the monitoring of polyfluoroalkyl chemicals (PFCs) in the population. Studies have assessed exposure to various PFCs, including their presence in human blood and their potential effects on health. These studies are vital for understanding the environmental impact of industrial chemicals and for developing strategies to mitigate potential health risks (Calafat et al., 2007).
Brominated Flame Retardants Research
Additionally, the compound plays a role in the research of brominated flame retardants (BFRs) in human serum. These studies are essential for understanding human exposure to BFRs and their potential health effects. The research provides insights into the temporal trends and the influence of age and gender on the levels of BFRs, contributing to our understanding of these persistent environmental contaminants (Thomsen et al., 2002).
Cancer Research
In the field of cancer research, the compound is involved in studies on small molecule "energy blockers" like 3-bromopyruvate (3BP). 3BP is a potent anticancer agent that targets cancer cells’ energy metabolism, inhibiting their energy production and leading to depletion of energy reserves. Research on 3BP and related compounds contributes significantly to the development of new anticancer therapies and our understanding of cancer metabolism (Ko et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Bromo-3-trifluoromethylphenylboronic acid is a boron-based compound used in organic synthesis . The primary targets of this compound are carbon-based molecules, where it acts as a reagent in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Bromo-3-trifluoromethylphenylboronic acid) with a halide or pseudohalide under the influence of a palladium catalyst . The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . It allows for the formation of complex organic compounds from simpler precursors. The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, making it useful in organic synthesis .
properties
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEDEAVZOHLRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218088 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-trifluoromethylphenylboronic acid | |
CAS RN |
1451393-48-8 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)